Ethyl 4-nitrobenzoylacetate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 4-nitrobenzoylacetate is a chemical compound that is primarily used as a reactant in various chemical reactions It is known to be involved in the synthesis of β-1,3-dicarbonyl aldehydes .
Mode of Action
The mode of action of this compound is primarily through its role as a reactant in chemical reactions. It participates in oxidation reactions, Knoevenagel condensation using a lysine catalyst, and cycloisomerization for the synthesis of trisubstituted furans . It is also a reactant for the fluorination by HF and iodosylbenzene .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is used in the synthesis of β-1,3-dicarbonyl aldehydes via oxidation, and in Knoevenagel condensation using a lysine catalyst . It also participates in cycloisomerization for the synthesis of trisubstituted furans . These pathways can lead to the production of various organic compounds with potential applications in different fields.
Pharmacokinetics
As a chemical reactant, it is primarily used in laboratory settings for the synthesis of other compounds
Result of Action
The result of this compound’s action is the production of various organic compounds through chemical reactions . For instance, it can be used to synthesize β-1,3-dicarbonyl aldehydes, trisubstituted furans, and other compounds . These compounds can have various applications in different fields, such as pharmaceuticals, materials science, and more.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the reactions it participates in can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, this compound should be stored away from heat and sources of ignition due to its combustible nature .
Biochemical Analysis
Biochemical Properties
Ethyl 4-nitrobenzoylacetate interacts with various enzymes and proteins in biochemical reactions. It is involved in the synthesis of β-1,3-dicarbonyl aldehydes via oxidation, Knoevenagel condensation using a lysine catalyst, and cycloisomerization for the synthesis of trisubstituted furans
Molecular Mechanism
It is known to be involved in various biochemical reactions, potentially exerting its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-nitrobenzoylacetate can be synthesized through the Knoevenagel condensation reaction, which involves the reaction of ethyl acetoacetate with 4-nitrobenzaldehyde in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions in an ethanol solvent.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form β-1,3-dicarbonyl aldehydes.
Substitution: It can participate in substitution reactions, such as fluorination by hydrogen fluoride and iodosylbenzene.
Cycloisomerization: This compound can undergo cycloisomerization to form trisubstituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Hydrogen fluoride and iodosylbenzene are typical reagents for fluorination reactions.
Cycloisomerization: Catalysts such as lysine are used to facilitate cycloisomerization reactions.
Major Products:
Oxidation: β-1,3-dicarbonyl aldehydes
Reduction: Diols
Substitution: Fluorinated derivatives
Cycloisomerization: Trisubstituted furans
Scientific Research Applications
Ethyl 4-nitrobenzoylacetate is widely used in scientific research due to its versatility in chemical reactions. It is employed in the synthesis of β-1,3-dicarbonyl aldehydes, which are important intermediates in organic synthesis . The compound is also used in the preparation of trisubstituted furans, which have applications in medicinal chemistry and materials science . Additionally, it is utilized in the synthesis of diols and unsymmetrical 1,4-enediones, which are valuable in the development of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
- Ethyl (4-methylbenzoyl)acetate
- Ethyl (4-fluorobenzoyl)acetate
- Ethyl (4-chlorobenzoyl)acetate
Properties
IUPAC Name |
ethyl 3-(4-nitrophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRXSVFCLHVGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061201 | |
Record name | Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838-57-3 | |
Record name | Ethyl (4-nitrobenzoyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (p-nitrobenzoyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 838-57-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-nitrobenzoylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 4-nitrobenzoylacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9KY7LH3TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 4-nitrobenzoylacetate in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds like substituted pyridines. [, , ] For instance, it acts as a reagent in multi-component reactions, reacting with aromatic aldehydes and cyanothioacetamide in the presence of piperidine. This reaction forms piperidinium 6-hydroxy-1,4,5,6-tetrahydropyridine-2-thiolates, which can be further modified to yield diverse pyridine derivatives. []
Q2: Can you provide information on the structural characteristics of this compound?
A2: While the provided research abstracts do not contain detailed spectroscopic data for this compound, its structure can be inferred from its name and reactions. It features:
A3: Yes, research indicates that this compound can be utilized in polymer chemistry. [] Specifically, it can undergo ester interchange reactions with polyvinyl alcohol. This process results in the formation of copolymers that demonstrate chelating properties and can function as ion exchangers. []
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